Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl--D-glucopyranuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl–D-glucopyranuronate is a complex organic compound that belongs to the class of glucopyranuronates This compound is characterized by the presence of a benzyloxycarbonyl group attached to a phenyl ring, which is further linked to a glucopyranuronate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl–D-glucopyranuronate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the hydroxyl groups of D-glucopyranuronate using acetyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to ensure the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl–D-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl–D-glucopyranuronate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl–D-glucopyranuronate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can undergo hydrolysis to release the active phenyl derivative, which can then participate in various biochemical pathways. The glucopyranuronate moiety may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-((2-Benzyloxycarbonyl)phenyl)-2,3,4-tri-O-acetyl–D-glucopyranoside
- Methyl 1-((2-Benzyloxycarbonyl)phenyl)-2,3,4-tri-O-acetyl–D-galactopyranuronate
Uniqueness
Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl–D-glucopyranuronate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C27H28O12 |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-(2-phenylmethoxycarbonylphenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C27H28O12/c1-15(28)35-21-22(36-16(2)29)24(37-17(3)30)27(39-23(21)26(32)33-4)38-20-13-9-8-12-19(20)25(31)34-14-18-10-6-5-7-11-18/h5-13,21-24,27H,14H2,1-4H3 |
InChI Key |
GSTDLQNCIWASGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.